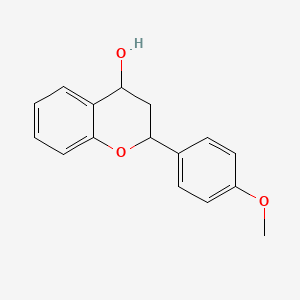
4-Flavanol, 4'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Flavanol, 4’-methoxy- is a member of the flavonoid family, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 4-Flavanol, 4’-methoxy- is characterized by the presence of a methoxy group at the 4’ position of the flavanol structure, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Flavanol, 4’-methoxy- typically involves the following steps:
Aldol Condensation: The process begins with the aldol condensation of benzaldehydes with 2’-hydroxyacetophenone in a strongly basic medium to form flavanones.
Reduction: The flavanones are then subjected to carbonyl reduction to yield racemic trans-flavan-4-ols.
Mitsunobu Reaction: This step involves the Mitsunobu reaction to introduce the methoxy group at the 4’ position.
Ester Deprotection: Finally, ester deprotection is carried out to obtain the desired 4-Flavanol, 4’-methoxy- compound.
Industrial Production Methods
Industrial production methods for 4-Flavanol, 4’-methoxy- are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of biocatalysts such as lipases for stereoselective acylation reactions, which can be performed under mild reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Flavanol, 4’-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert flavanones to flavan-4-ols.
Substitution: The methoxy group at the 4’ position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I2) and other strong oxidants.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of carbonyl groups.
Substitution: Substitution reactions may involve reagents like vinyl acetate in the presence of lipases.
Major Products
The major products formed from these reactions include flavones, flavan-4-ols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Flavanol, 4’-methoxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Flavanol, 4’-methoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits oxidative stress-related pathways.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting key enzymes and signaling molecules.
Anticancer Activity: It targets multiple genes and pathways, including nuclear receptors, kinases, and G protein-coupled receptors, to exert its anticancer effects.
Comparison with Similar Compounds
4-Flavanol, 4’-methoxy- can be compared with other similar compounds in the flavonoid family:
Quercetin: A well-known flavonol with strong antioxidant properties.
Kaempferol: Another flavonol with anti-inflammatory and anticancer activities.
Myricetin: Known for its antioxidant and anticancer properties.
The uniqueness of 4-Flavanol, 4’-methoxy- lies in the presence of the methoxy group at the 4’ position, which can influence its chemical behavior and biological activity compared to other flavonoids .
Properties
CAS No. |
5162-64-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C16H16O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,14,16-17H,10H2,1H3 |
InChI Key |
NIGRNYYYGGSFAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


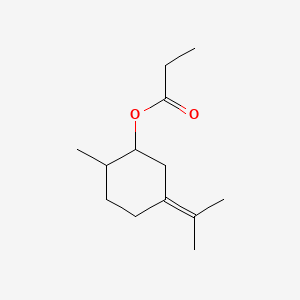
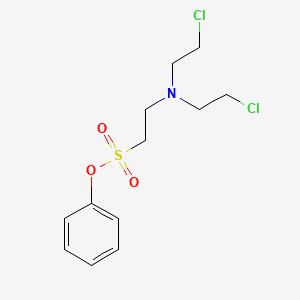
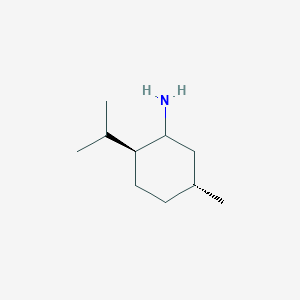
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
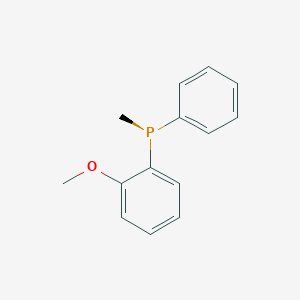

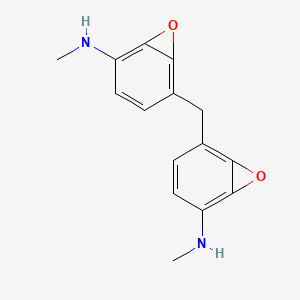
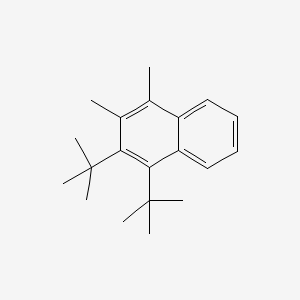
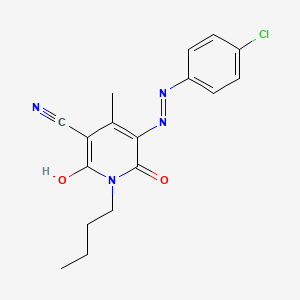
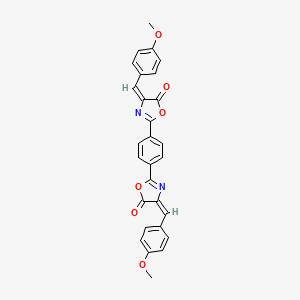
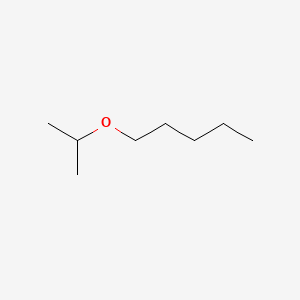
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)

